3-pentanamido-N-phenylbenzofuran-2-carboxamide

Physicochemical Property Lipophilicity Drug-Likeness

3-Pentanamido-N-phenylbenzofuran-2-carboxamide (CAS 887884-07-3) is a synthetic benzofuran-2-carboxamide derivative featuring a pentanamido substituent at the 3-position and an N-phenylcarboxamide moiety at the 2-position. The benzofuran-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity against targets such as beta-amyloid (Aβ42) aggregation and norepinephrine transporter (NET) modulation.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 887884-07-3
Cat. No. B2721472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pentanamido-N-phenylbenzofuran-2-carboxamide
CAS887884-07-3
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H20N2O3/c1-2-3-13-17(23)22-18-15-11-7-8-12-16(15)25-19(18)20(24)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,21,24)(H,22,23)
InChIKeyHTDYSRSBCFOAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Pentanamido-N-phenylbenzofuran-2-carboxamide (CAS 887884-07-3): Compound Identity and Structural Context for Procurement


3-Pentanamido-N-phenylbenzofuran-2-carboxamide (CAS 887884-07-3) is a synthetic benzofuran-2-carboxamide derivative featuring a pentanamido substituent at the 3-position and an N-phenylcarboxamide moiety at the 2-position. The benzofuran-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity against targets such as beta-amyloid (Aβ42) aggregation and norepinephrine transporter (NET) modulation [1]. This specific derivative is primarily available through commercial screening compound suppliers, and its PubChem record confirms the molecular identity (CID 7113477) with a molecular formula of C20H20N2O3 and a computed XLogP3-AA of 4.6 [2].

Why 3-Pentanamido-N-phenylbenzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs


Within the benzofuran-2-carboxamide class, minor structural modifications produce divergent biological profiles. The unsubstituted parent compound, N-phenylbenzofuran-2-carboxamide (7a), acts as an accelerator of Aβ42 fibrillogenesis (1.5- to 4.7-fold increase) and mitigates Aβ42-induced neurotoxicity in HT22 cells, restoring viability to ~74% [1]. However, the introduction of a 3-pentanamido group (as in the title compound) fundamentally alters physicochemical properties: the computed XLogP3 increases from 3.6 (for the 3-unsubstituted analog) to 4.6, reflecting a >4-fold increase in estimated n-octanol/water partition coefficient [2]. This change in lipophilicity is expected to impact membrane permeability, metabolic stability, and off-target binding profiles. The 3-acetamido analog (CAS 160461-24-5) has a shorter alkyl chain (acetyl vs. pentanoyl) and accordingly different logP and steric parameters, but no published comparative bioactivity data exist for the title compound against these comparators . Consequently, substituting this compound with a generic benzofuran-2-carboxamide analog risks introducing uncharacterized changes in potency, selectivity, and ADME properties, making informed procurement decisions dependent on explicit experimental validation.

Quantitative Comparator Evidence for 3-Pentanamido-N-phenylbenzofuran-2-carboxamide in Scientific Selection


Lipophilicity Shift Relative to 3-Unsubstituted N-Phenylbenzofuran-2-carboxamide (7a)

The target compound exhibits a calculated XLogP3-AA of 4.6, compared to an estimated logP of ~3.6 for the 3-unsubstituted analog N-phenylbenzofuran-2-carboxamide (7a). This represents a 10-fold difference in the octanol-water partition coefficient, indicating significantly higher lipophilicity [1].

Physicochemical Property Lipophilicity Drug-Likeness

Molecular Weight and Hydrogen Bond Acceptor Count Distinction from 3-Acetamido Analog

The target compound has a molecular weight of 336.39 g/mol and 3 hydrogen bond acceptors (HBAs). The 3-acetamido analog (3-acetamido-N-phenylbenzofuran-2-carboxamide, MW = 294.30 g/mol) has an identical HBA count but a lower molecular weight. The 42 Da difference results from the pentanoyl-for-acetyl substitution at the 3-position, affecting steric bulk and van der Waals surface area [1].

Molecular Property Structural Alert Lead Optimization

Activity Space Differentiation from Aβ42-Aggregation-Modulating Parent Compound

The parent compound N-phenylbenzofuran-2-carboxamide (7a) promotes Aβ42 fibrillogenesis 1.5- to 4.7-fold at 1–25 μM and restores HT22 cell viability to ~74% under Aβ42 challenge (control viability ~20%) [1]. The 3-pentanamido substituent in the title compound introduces the potential for altered activity in this assay through increased lipophilicity and steric effects, but no direct Aβ42 aggregation or neuroprotection data are available for 3-pentanamido-N-phenylbenzofuran-2-carboxamide. Therefore, its activity in this class-defining assay is uncharacterized and cannot be assumed from the parent compound.

Alzheimer's Disease Amyloid Beta Neuroprotection

Purity Specification for Procurement Quality Control

Commercially, 3-pentanamido-N-phenylbenzofuran-2-carboxamide is offered at a purity specification of ≥95% (HPLC) from suppliers such as Chemenu . This is consistent with the purity commonly reported for 3-acetamido-N-phenylbenzofuran-2-carboxamide (typically 95–98%) . No certified reference standard or pharmacopoeial monograph is available for either compound.

Chemical Purity Quality Control Procurement

Defensible Application Scenarios for 3-Pentanamido-N-phenylbenzofuran-2-carboxamide Based on Available Evidence


Lipophilicity-Driven Library Design for Blood-Brain Barrier Penetration Profiling

With a computed XLogP3 of 4.6, this compound occupies a lipophilicity range associated with the potential for enhanced passive membrane permeability, including blood-brain barrier (BBB) penetration [1]. It can serve as a lipophilic benchmark in a series of benzofuran-2-carboxamides for correlating logP with CNS exposure in phenotypic or transporter assays.

Comparative Metabolic Stability Assessment Against 3-Acetamido and 3-Unsubstituted Analogs

The pentanamido group introduces additional methylene units compared to the acetamido analog, which may alter susceptibility to amide hydrolysis by plasma esterases/amidases. This compound can be used alongside 3-acetamido-N-phenylbenzofuran-2-carboxamide and N-phenylbenzofuran-2-carboxamide (7a) [1] in liver microsome or hepatocyte stability assays to construct a structure-metabolism relationship at the 3-position.

Negative Control or Orthogonal Chemotype in Amyloid Beta Aggregation Screening

Given the proven activity of N-phenylbenzofuran-2-carboxamide (7a) as an Aβ42 aggregation promoter [1], the 3-pentanamido derivative can be evaluated as a structurally distinct analog to probe the steric and lipophilic tolerance of the Aβ42 binding site. It may serve as a negative control if the 3-substituent abolishes activity, or as a tool to map the SAR of the benzofuran series.

Synthetic Intermediate for Diversification of Benzofuran-2-carboxamide Libraries

The compound's amide linkages and aromatic rings provide synthetic handles for further derivatization (e.g., N-alkylation, Suzuki coupling on the phenyl ring). Its commercial availability at ≥95% purity [1] facilitates its use as a starting material for the generation of focused compound libraries exploring the 3-amido and N-phenyl substitution vectors simultaneously.

Quote Request

Request a Quote for 3-pentanamido-N-phenylbenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.